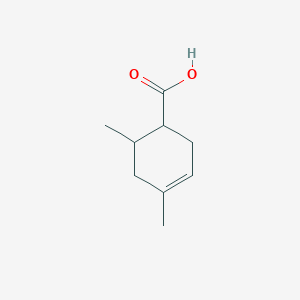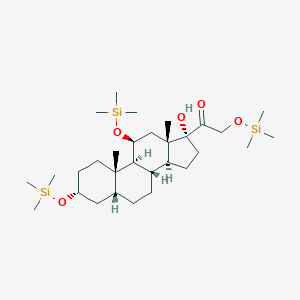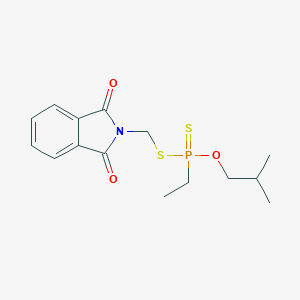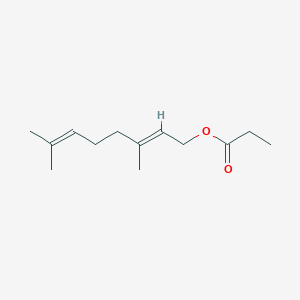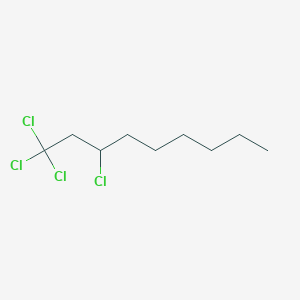
1,1,1,3-Tetrachlorononane
Vue d'ensemble
Description
1,1,1,3-Tetrachlorononane is a chemical compound . It is also known as 1,1,1,3-Tetrachlornonan .
Synthesis Analysis
The synthesis of 1,1,1,3-Tetrachlorononane can be achieved by various methods. One such method involves the use of Trichloromethanesulfonyl chloride and 1-OCTENE . Another method involves the chlorination of terminal alkadienes and 1,5,9-decatriene .Molecular Structure Analysis
The molecular formula of 1,1,1,3-Tetrachlorononane is CHCl . The average mass is 266.035 Da and the monoisotopic mass is 264.000610 Da . The 3-dimensional molecular structures, molecular surfaces, molecular orbitals, and an optimized 3D structure datafile (SDF/MOL File) are available .Chemical Reactions Analysis
1,1,1,3-Tetrachlorononane undergoes radical transformations when treated with systems that contain Fe(CO)5 and HMPA, DMF, isopropanol, isopentanol, cyclohexanol or triethylsilane . It is reduced to 1,1,3-trichlorononane and rearranged to 1,1,3,5-, 1,1,3,6-, 1,1,3,7-, and 1,1,3,8-tetrachlorononanes via isomerization of the intermediate radicals with 1,5-, 1,6-, 1,7-, and 1,8-migrations of the hydrogen atom .Physical And Chemical Properties Analysis
1,1,1,3-Tetrachlorononane has a density of 1.2±0.1 g/cm3, a boiling point of 279.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 49.7±3.0 kJ/mol and the flash point is 111.9±15.8 °C . The index of refraction is 1.477 and the molar refractivity is 63.1±0.3 cm3 .Applications De Recherche Scientifique
Chemical Transformations and Reaction Mechanisms :
- 1,1,1,3-Tetrachlorononane can be transformed into 1,1,3-trichlorononane and rearranged into various isomers through isomerization of intermediate radicals. This process is influenced by the use of different systems containing Fe(CO)5 and various hydrogen donors like triethylsilane, HMPA, or cyclohexanol (Rybakova & Kiseleva, 1981).
- The addition of N,N-dichloro-p-chlorobenzenesulfonamide to the initiating system Fe-(CO)5+HMPA increases the yield of 1,3,3,5-tetrachlorononane in the reaction of 1,1,1,3-tetrachloropropane with 1-hexene (Rybakova, Chukovskaya, & Freĭdlina, 1979).
Synthesis and Catalysis :
- A study on the hydrogenation of 1,1,1,9-tetrachlorononane over palladium led to the synthesis of 1.9,9,10,10,18-hexachlorooctadecane (Freĭdlina & Kost, 1958).
- Conformational analysis of 1,1,1,3-tetrachloropropane by the PMR method in various solvents provided insights into its molecular structure and interactions (Énglin, Onishchenko, Dostovalova, Uterbaev, & Freĭdlina, 1973).
- Synthesis of 1,1,1,3-Tetrachloropane was achieved from ethylene and carbon tetrachloride using an iron chloride and a nitrile and a phosphate ester as catalysts (Yang Hui-e, 2010).
Applications in Material Science :
- The study of tetrafluoropropene synthesis, a compound related to 1,1,1,3-tetrachlorononane, indicates potential applications in material science, particularly in the development of novel materials and catalysts (Bo, 2008).
Orientations Futures
The future directions in the study of 1,1,1,3-Tetrachlorononane could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The radical transformations of 1,1,1,3-Tetrachlorononane caused by initiating systems based on Fe(CO)5 and containing various hydrogen donors have been observed , indicating potential areas for future research.
Propriétés
IUPAC Name |
1,1,1,3-tetrachlorononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Cl4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHFUTULBZGYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446936 | |
| Record name | 1,1,1,3-tetrachlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachlorononane | |
CAS RN |
1070-27-5 | |
| Record name | 1,1,1,3-tetrachlorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



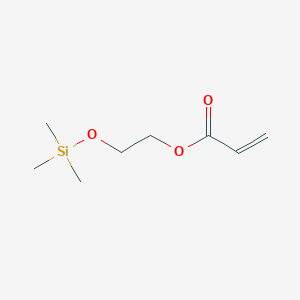


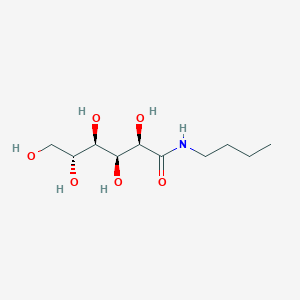
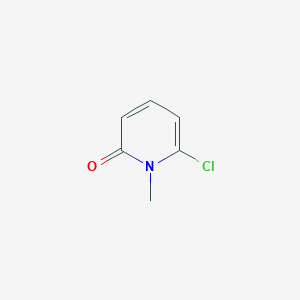
![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
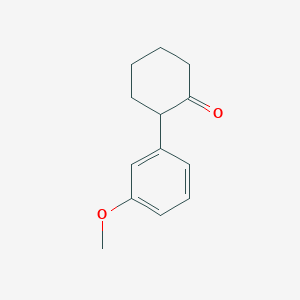
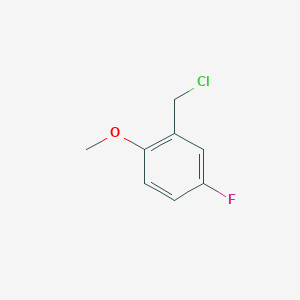
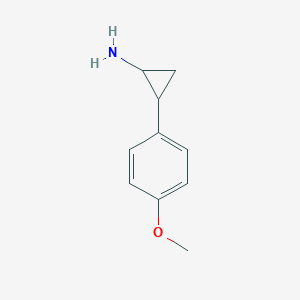
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
